molecular formula C11H15NO3 B143142 n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide CAS No. 14301-36-1

n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide

Cat. No. B143142
CAS RN: 14301-36-1
M. Wt: 209.24 g/mol
InChI Key: WUZNVFUYFDVUIC-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide” is a chemical compound with the CAS Number: 14301-36-1 and a molecular weight of 209.24 . It is a low melting solid .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3,4-dimethoxyphenyl)ethylformamide . The InChI code is 1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) .

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-Formylenamides of Isoquinoline : N-Formylenamides of isoquinoline were synthesized from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides, highlighting the role of N-[2-(3,4-dimethoxyphenyl)ethyl]formamide in the cyclization process (Ivanov et al., 2006).

  • Asymmetric Synthesis of α‐Aminophosphonic Acids : The synthesis of N-[bis(dimethoxyphosphoryl)methyl]formamide, with a focus on the asymmetric catalytic hydrogenation using a rhodium catalyst, showcases its application in creating specific amino acids (Schöllkopf et al., 1985).

Material Science

  • High-Performance Thermoelectric Films : In material science, N-[2-(3,4-dimethoxyphenyl)ethyl]formamide contributed to the development of high-performance, air-stable, n-type thermoelectric films, demonstrating its utility in advanced material fabrication (Ueda et al., 2020).

Chemical Reactions and Process Development

  • N-Formylation of Amines : The compound has been used in the N-formylation of amines, an important chemical reaction in organic synthesis (Liu et al., 2017).
  • Copper-Catalyzed N-Formylation : It has also been involved in copper-catalyzed N-formylation of amines, further illustrating its significance in chemical synthesis (Li et al., 2018).

Pharmaceutical Research

  • Synthesis of Anti-Ulcer Compounds : In pharmaceutical research, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, related to N-[2-(3,4-dimethoxyphenyl)ethyl]formamide, were synthesized and evaluated for anti-ulcer activities, demonstrating its potential in drug development (Hosokami et al., 1992).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P260, P270, P280, P402, and P404 .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZNVFUYFDVUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162290
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide

CAS RN

14301-36-1
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide
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Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide
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Record name 14301-36-1
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Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide
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Record name N-[2-(3,4-dimethoxyphenyl)ethyl]formamide
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Record name N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)FORMAMIDE
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Synthesis routes and methods

Procedure details

First, 2-(3,4-dimethoxyphenyl)-ethylamine (181.2 g, 1 mol) and chloral hydrate (181 g, 1.1 mol) are mixed together and heated to 120° C., with stirring, for 20 minutes and any volatile components (chloroform and water) are eliminated in a water jet vacuum at an oil bath temperature of 140° C. An oil is left behind which is further processed without any purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Ivanov, S Nikolova, S Statkova-Abeghe, P Angelov - Heterocycles, 2006 - academia.edu
N-Formylenamides of isoquinoline (6) were obtained from N-[2-(2-acyl-4, 5-dimethoxyphenyl) ethyl] formamides (5) by cyclization in the presence of catalytic amount of p-toluensulfonic …
Number of citations: 1 www.academia.edu
L Rajawat, JT Patel, CJ Patel, MM Patel - International Journal of Pharmaceutics … - neliti.com
Force degradation also known as Stress testing. It's process ie involves degradation of drug product and drug substance at condition more than accelerated condition & thus generates …
Number of citations: 1 www.neliti.com
HM Hassaneen, HME Hassaneen… - … für Naturforschung B, 2011 - degruyter.com
3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines were prepared using chitosan as a catalyst. These compounds were used to prepare a novel series of enaminones 5, and their reactions with …
Number of citations: 26 www.degruyter.com
RN Warrener, L Liu, RA Russell - Tetrahedron, 1998 - Elsevier
A series of fluorinated protoberberines have been prepared by condensing fluorinated phthalide anions with 6,7-dimethyoxydihydroisoquinoline. The spectroscopy and stereochemistry …
Number of citations: 22 www.sciencedirect.com
J Ma, F Zhang, J Zhang, H Gong - European Journal of Organic …, 2018 - Wiley Online Library
A practical protocol has been developed for a Co(OAc) 2 ·4H 2 O‐catalyzed transamidation reaction. The reaction gives high yields and uses N,N‐dimethylformamide and other amides …

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